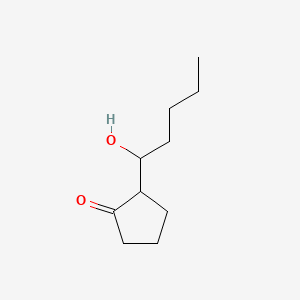
2-(1-Hydroxypentyl)cyclopentan-1-one
Cat. No. B1606166
Key on ui cas rn:
42558-01-0
M. Wt: 170.25 g/mol
InChI Key: DYVAUIYAEICDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06833481B2
Procedure details


In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxypentyl)cyclopentanone (70 g) synthesized in Reference Example 1, oxalic acid (0.7 g) and toluene (140 ml), and the whole was refluxed to allow dehydration to proceed. The formed water was removed and the reaction was continued until water was not formed any more (about 2.5 hours). The reaction mixture was washed with water and the layers were separated from each other. The resulting organic layer was further washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g) was obtained. The product was distilled using a Widmer distillation apparatus to obtain 52 g of 2-pentylidenecyclopentanone (boiling point: 92° C./533 Pa).



Identifiers


|
REACTION_CXSMILES
|
O[CH:2]([CH:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])[CH2:3][CH2:4][CH2:5][CH3:6].C(O)(=O)C(O)=O>C1(C)C=CC=CC=1>[CH:2](=[C:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])[CH2:3][CH2:4][CH2:5][CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(CCCC)C1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the whole was refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The formed water was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was not formed any more (about 2.5 hours)
|
|
Duration
|
2.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated from each other
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting organic layer was further washed with saturated brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was evaporated on a rotary evaporator under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product was distilled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
a Widmer distillation apparatus
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)=C1C(CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
